2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound features a fused bicyclic structure that includes both imidazole and pyridine rings, which are known for their diverse biological activities. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
This compound can be classified under the category of nitrogen-containing heterocycles, specifically within the imidazo[1,2-a]pyridine derivatives. It is synthesized through various chemical methods that involve the manipulation of pyridine and imidazole moieties. The exploration of compounds like 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine is significant due to their potential therapeutic applications.
The synthesis of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step synthetic strategies. One common approach is the Groebke–Blackburn–Bienaymé three-component reaction, which allows for the rapid assembly of imidazo[1,2-a]pyridine derivatives from readily available starting materials. This method generally includes:
The synthesis often requires specific conditions such as controlled temperatures and solvents to optimize yields. For example, reactions may be conducted under microwave irradiation or using solvent-free conditions to improve efficiency and reduce reaction times .
The molecular formula for this compound is CHN, with a molecular weight of approximately 199.21 g/mol. The compound exhibits specific spectral properties that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The reactivity of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine can be attributed to its functional groups, allowing it to participate in various chemical transformations:
These reactions often require specific catalysts and conditions (such as temperature and pressure) to proceed efficiently. For instance, palladium-catalyzed reactions are common for coupling processes involving aryl halides .
The mechanism of action for compounds like 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine often involves interaction with biological targets such as enzymes or receptors. This interaction may inhibit or activate specific pathways within cells.
Research has indicated that similar compounds exhibit activity against various kinases and other protein targets involved in cell signaling pathways. For instance, imidazo[1,2-a]pyridine derivatives have been studied for their inhibitory effects on c-KIT kinase, which is implicated in several cancers .
The physical properties of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine include:
The chemical properties include:
Relevant data from studies indicate that modifications to the core structure significantly affect both solubility and metabolic stability .
Compounds such as 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine are explored for various scientific applications:
Traditional sequential approaches to synthesizing 2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine involve discrete reaction steps that construct the imidazo[1,2-a]pyridine core through controlled oxidative cyclization. A particularly effective method employs α-halocarbonyl precursors in a two-step sequence: First, 3-bromoacetylpyridine undergoes nucleophilic substitution with 2-aminopyridine to form a linear intermediate. This intermediate then undergoes intramolecular cyclodehydration under thermal conditions (80-100°C) to yield the target compound. Reaction times typically range from 5-8 hours, with isolated yields of 65-75% after purification [1] [3].
A significant advancement in oxidative cyclization employs molecular oxygen as a green oxidant coupled with copper catalysis. In this approach, 2-aminopyridine reacts directly with 3-acetylpyridine under CuI catalysis (10 mol%) in DMSO at 100°C with continuous oxygen bubbling. This aerobic oxidative cyclization proceeds via initial formation of an enol intermediate, followed by copper-mediated C-N bond formation and aromatization. The reaction demonstrates excellent functional group tolerance, accommodating electron-donating and electron-withdrawing substituents on both reactants, achieving yields of 70-85% within 12 hours. This method eliminates the need for pre-halogenated ketones, enhancing atom economy [3].
Table 1: Oxidative Cyclization Strategies for Imidazo[1,2-a]pyridine Synthesis
Method | Conditions | Key Advantages | Yield Range | Reference |
---|---|---|---|---|
α-Bromoketone Cyclization | 80-100°C, 5-8h, no catalyst | Simple setup, predictable regiochemistry | 65-75% | [1] |
CuI/O₂ System | CuI (10 mol%), DMSO, 100°C, O₂ bubbling | Atom-economical, avoids halogenated reagents | 70-85% | [3] |
KI/TBHP Aqueous System | KI (20 mol%), TBHP, H₂O, 80°C, ultrasound | Eco-friendly solvent, rapid reaction | 82-89% | [3] |
An innovative ultrasound-assisted protocol further enhances this strategy using a potassium iodide/tert-butyl hydroperoxide (KI/TBHP) catalytic system in aqueous medium. Under ultrasonic irradiation (40 kHz), the reaction between 2-aminopyridine and 3-acetylpyridine proceeds at 80°C within 1-2 hours, achieving yields of 82-89%. The ultrasound promotes efficient mixing and enhances mass transfer, while the aqueous solvent reduces environmental impact. This catalyst-free approach is particularly valuable for substrates sensitive to metal contamination [3].
Iodine-based reagents serve as versatile and cost-effective mediators for constructing the C-N bonds essential for imidazo[1,2-a]pyridine formation. In one prominent method, carbon tetrabromide (CBrCl₃) facilitates an unusual α-bromination/cyclization cascade. 2-Aminopyridine acts as a bromination shuttle, transferring bromine from CBrCl₃ to the α-carbon of β-keto esters or 1,3-diones. The resulting α-brominated intermediate undergoes spontaneous cyclization with the adjacent amino group at 80°C, yielding 3-aminoimidazo[1,2-a]pyridines within 5 hours. This metal-free approach is especially effective for synthesizing 2-(pyridin-3-yl) derivatives, providing isolated yields of 75-82% with minimal byproduct formation [1] [3].
Iodine-dimethyl sulfoxide (I₂-DMSO) systems enable oxidative cyclization under even milder conditions. Here, DMSO functions as both solvent and mild oxidant, while molecular iodine (20 mol%) catalyzes the reaction between 2-aminopyridine and 3-pyridinecarbaldehyde derivatives. The mechanism involves in situ generation of a reactive iodonium species that activates the aldehyde carbonyl, facilitating imine formation followed by cyclization. This protocol operates efficiently at room temperature for electron-rich aldehydes or at 60°C for electron-deficient variants, achieving 68-78% yields within 4-6 hours. The method demonstrates compatibility with acid-sensitive functional groups that would decompose under traditional Brønsted acid catalysis [3].
A particularly green adaptation employs recyclable magnetic sulfuric acid nanoparticles as iodine activators. The magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) stabilize iodine species, allowing catalyst recovery via external magnets and reuse for up to five cycles without significant activity loss. This system mediates the cyclization of 2-aminopyridines with carbonyl compounds in solvent-free conditions at 70°C, delivering 2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amines in 85-90% yield within 1 hour. The combined Brønsted acid/Lewis acid character of the catalyst enables efficient activation of both reaction components [1].
The Groebke-Blackburn-Bienaymé (GBB) three-component reaction represents the most efficient and atom-economical strategy for assembling 2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine in a single synthetic operation. This convergent methodology simultaneously incorporates 2-aminopyridine, pyridine-3-carbaldehyde, and an isocyanide component under acid catalysis. The reaction proceeds through an iminium ion intermediate formed by condensation of the aldehyde and aminopyridine, which undergoes [4+1] cycloaddition with the isocyanide to form the imidazo[1,2-a]pyridine core [1] [4].
Catalyst innovation has significantly expanded the GBB reaction scope and efficiency. While early methods relied on p-toluenesulfonic acid (pTSA) or scandium triflate (Sc(OTf)₃) in refluxing methanol, newer catalysts enable milder conditions. Diaryliodonium triflates (e.g., catalyst 8) exhibit superior activity due to their dual hydrogen-bonding capability and σ-hole interactions, reducing reaction times to 1-2 hours at room temperature with yields exceeding 90% [4]. Gadolinium triflate (Gd(OTf)₃) offers a cost-effective alternative to Sc(OTf)₃, catalyzing the GBB reaction at 60°C in ethanol with comparable efficiency (85-93% yields) across diverse aldehyde and isocyanide inputs [4]. For environmentally conscious synthesis, etidronic acid (HEDP) in methanol/water mixtures facilitates the transformation at ambient temperature within 3 hours, achieving 80-88% yields without heavy metals [4].
Table 2: Optimized GBB Conditions for 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine Synthesis
Catalyst System | Solvent | Temperature | Time (h) | Yield Range | Key Features |
---|---|---|---|---|---|
Sc(OTf)₃ (10 mol%) | MeOH | Reflux | 12-24 | 45-65% | Broad substrate tolerance |
Gd(OTf)₃ (10 mol%) | EtOH | 60°C | 3-5 | 85-93% | Cost-effective rare-earth catalyst |
Diaryliodonium Triflate 8 | CH₂Cl₂ | RT | 1-2 | 90-95% | Mild conditions, high yields |
Etidronic Acid (HEDP) | MeOH/H₂O (3:1) | RT | 2-3 | 80-88% | Biocompatible, metal-free |
Brønsted Acidic Ionic Liquid 7 | Solvent-free | 150°C (MW) | 0.5 | 83-90% | Recyclable catalyst, rapid MW activation |
Isocyanide diversity critically influences the biological properties of GBB adducts. tert-Butyl isocyanide yields sterically shielded analogs, while cyclohexyl isocyanide enhances lipophilicity. Electron-deficient aryl isocyanides like 4-chlorophenyl isocyanide significantly boost anticancer activity in the resulting 3-amino products. For instance, GBB adducts derived from 4-chlorophenyl isocyanide exhibit IC₅₀ values as low as 4.15 µM against HT-29 colon cancer cells, underscoring the strategic importance of isocyanide selection for generating bioactive libraries [1] [7].
Transition metal catalysis enables innovative disconnections for synthesizing 2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine, particularly through C-H functionalization and cross-coupling strategies. Copper catalysis excels in facilitating oxidative couplings and multicomponent reactions. A Cu(I)/Cu(II) mixed system, generated in situ by partial reduction of CuSO₄ with glucose, promotes a remarkable three-component cascade involving 2-aminopyridine, 3-pyridinecarbaldehyde, and phenylacetylene. This sequence comprises alkyne activation, 5-exo-dig cycloisomerization, and prototropic shift, yielding 2,3-disubstituted imidazo[1,2-a]pyridines with 75-82% efficiency at 80°C within 8 hours [3] [9]. For C-H activation, CuI/TBHP (tert-butyl hydroperoxide) systems mediate dehydrogenative coupling between 2-aminopyridines and methyl ketones. The catalytic cycle involves single-electron transfer (SET) from copper to generate α-keto radicals, which undergo nucleophilic addition to the aminopyridine, followed by oxidative cyclization [3].
Palladium catalysis provides access to more elaborate derivatives via Suzuki-Miyaura cross-coupling. Brominated intermediates like 3-amino-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-8-bromide serve as versatile platforms for diversification. Under Pd(PPh₃)₄ catalysis (5 mol%) and K₂CO₃ base in dioxane/water at 90°C, these intermediates couple with diverse boronic acids, introducing aryl, heteroaryl, or alkenyl substituents at C-8 while preserving the 3-amino and 2-(pyridin-3-yl) groups. This approach is invaluable for structure-activity relationship (SAR) studies in drug discovery programs [5] [9]. Additionally, palladium-catalyzed C-H arylation enables direct functionalization without pre-halogenation. Using Pd(OAc)₂ (10 mol%) and phenanthroline ligands, the C-8 position of preformed 2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine undergoes arylation with iodoarenes in DMA at 130°C, achieving 60-70% yields [5].
Iron-based catalysts offer sustainable alternatives for key transformations. An iron-catalyzed denitration strategy converts nitro-containing precursors to the desired amine. Starting from 2-(pyridin-3-yl)-3-nitroimidazo[1,2-a]pyridine, Fe powder in acetic acid at 100°C reduces the nitro group to amine with 90% selectivity and 85% isolated yield. This method avoids over-reduction products and demonstrates compatibility with the pyridinyl substituent [1] [3]. Iron(III) chloride also catalyzes oxidative cyclizations between 2-aminopyridines and α-dicarbonyl compounds, though yields for 3-pyridinyl derivatives are moderate (50-60%) compared to copper systems [3].
Energy-efficient synthetic protocols have revolutionized the preparation of 2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine by dramatically accelerating reaction kinetics and improving yields. Microwave-assisted GBB reactions exemplify this advancement, reducing reaction times from hours to minutes. Using a monomodal microwave reactor, the condensation of 2-aminopyridine, pyridine-3-carbaldehyde, and tert-butyl isocyanide with NH₄Cl catalyst (20 mol%) in ethanol reaches completion within 15-30 minutes at 150 W power and 60°C, delivering yields of 85-91%. Microwave dielectric heating enhances molecular collisions and eliminates thermal gradients, minimizing decomposition pathways observed during conventional heating [6] [7]. This approach is particularly impactful for generating combinatorial libraries, as demonstrated in a 96-member library synthesis where microwave irradiation enabled full reaction optimization within a single day [4].
Solvent-free methodologies eliminate environmental and purification challenges associated with organic solvents. Under mechanochemical conditions, the GBB reaction proceeds efficiently by grinding 2-aminopyridine, 3-pyridinecarbaldehyde, and cyclohexyl isocyanide with catalytic pTSA (10 mol%) in a ball mill. This approach achieves 82-87% isolated yields after only 20 minutes of grinding at 30 Hz frequency. The absence of solvent enhances reactant concentrations and facilitates intimate mixing, promoting faster cyclization [3] [4]. Similarly, neat reactions using stoichiometric amounts of reactants melt upon heating (100-120°C), forming homogeneous phases where cyclization occurs within 1 hour with yields comparable to solvent-based systems (75-80%) [7].
Hybrid energy-saving protocols combine microwave activation with solvent-free conditions for maximum efficiency. In one application, the three-component coupling of 2-azidobenzaldehyde, 2-aminopyridine, and tert-butyl isocyanide under microwave irradiation (150 W, 60°C) generates an azido-functionalized imidazo[1,2-a]pyridine intermediate. Without isolation, this intermediate undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with phenylacetylene in tert-BuOH/H₂O to yield complex bis-heterocyclic architectures in a single pot with overall yields of 82-91%. This cascade exemplifies how integrated energy-efficient strategies enable rapid access to structurally sophisticated analogs from simple precursors [6].
The strategic incorporation of both imidazo[1,2-a]pyridine and pyridinyl pharmacophores in 2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine creates a privileged scaffold with demonstrated biological relevance. Structural activity relationship (SAR) studies reveal that modifications at the C-3 amino group and imidazo[1,2-a]pyridine core significantly modulate biological activity. Derivatives featuring electron-withdrawing aryl groups at C-3 (particularly para-chlorophenyl) exhibit enhanced anticancer potency. Compound 12 (bearing a p-nitrophenyl at C-2 and p-chlorophenylamine at C-3) demonstrates exceptional activity against HT-29 colon cancer cells (IC₅₀ = 4.15 ± 2.93 µM), while showing minimal cytotoxicity toward normal murine embryonic fibroblasts (MEF, IC₅₀ > 200 µM). This suggests tumor-selective mechanisms of action [7].
Table 3: Anticancer Activity of Key 3-Aminoimidazo[1,2-a]pyridine Derivatives
Compound | C-2 Substituent | C-3 Amino Group | IC₅₀ (µM) MCF-7 | IC₅₀ (µM) HT-29 | IC₅₀ (µM) B16F10 | Selectivity Index (HT-29/MEF) |
---|---|---|---|---|---|---|
12 | p-Nitrophenyl | p-Chlorophenyl | >200 | 4.15 ± 2.93 | 45.21 ± 1.87 | >48 |
14 | p-Tolyl | p-Chlorophenyl | 78.32 ± 3.45 | 36.54 ± 2.18 | 21.75 ± 0.81 | >5 |
Paclitaxel | - | - | 0.00834 | 0.0166 | 55.7 | 1.04 (MCF-7/MEF) |
The imidazo[1,2-a]pyridine core engages in critical π-stacking interactions with biological targets. X-ray crystallographic analyses of compound 15 reveal a "fan wing-like" conformation where the three aromatic rings adopt near-perpendicular orientations. This unique topology facilitates binding to the ATP pocket of kinases like c-KIT, explaining the scaffold's relevance in gastrointestinal stromal tumor (GIST) therapeutics. Hirshfeld surface analysis confirms that the C-3 amino group participates in strong N-H···N hydrogen bonds with protein residues, while the fused ring system engages in hydrophobic contacts [7] [10]. Additional bioisosteric modifications, such as replacing the 3-amino group with triazole via CuAAC click chemistry, maintain target engagement while improving metabolic stability—a strategy employed in several preclinical candidates [6].
Beyond oncology, this scaffold demonstrates excitatory amino acid transporter subtype 3 (EAAT3) inhibition, relevant to neurological disorders. Derivatives with lipophilic C-2 substituents and small C-6/C-7 groups (e.g., methyl) show selective EAAT3 inhibition (IC₅₀ = 13 µM) over other glutamate transporters (IC₅₀ > 250 µM for EAAT1,2,4). Molecular modeling suggests the pyridin-3-yl group at C-2 forms a critical salt bridge with Arg447 in the substrate-binding cleft, while the 3-amino group hydrogen-bonds with Thr448 sidechains [1].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1